1-Benzyl-1,4-dihydronicotinamide
Description
Historical Development of Dihydropyridine (B1217469) Derivatives in Chemical Research
The study of dihydropyridine derivatives is deeply rooted in the efforts to understand the fundamental biochemical processes governed by the coenzyme NADH. wjpmr.com In biological systems, the interconversion between the oxidized form, NAD+, and the reduced form, NADH, is central to cellular respiration and metabolism, facilitating a vast number of redox reactions. nih.gov The pyridine (B92270) ring of NAD+ is reduced to a 1,4-dihydropyridine (B1200194) structure in NADH, which acts as the hydride donor. nih.gov
Recognizing this, chemists in the mid-20th century began to synthesize simpler molecules that retained the core 1,4-dihydropyridine scaffold to model the reactivity of NADH in a more controlled, non-enzymatic setting. acs.org This led to the development of a class of compounds known as NADH models or analogues, with 1-Benzyl-1,4-dihydronicotinamide (BNAH) and the Hantzsch ester being among the most extensively studied examples. clockss.orgwjpmr.com
Initial research focused on demonstrating that these synthetic analogues could reduce various organic substrates, mimicking the reductive capabilities of NADH. researchgate.netacs.org Over the decades, the field has expanded significantly. Dihydropyridine chemistry is now a major area of research in heterocyclic and medicinal chemistry, driven by the diverse biological activities of these compounds. wjpmr.comacs.orgresearchgate.net While many dihydropyridine derivatives are known for their roles as calcium channel blockers in treating cardiovascular diseases like hypertension, the foundational research was heavily influenced by their identity as NADH mimics. nih.govresearchgate.netnih.gov The development of compounds like BNAH provided an invaluable platform for mechanistic studies, helping to elucidate the pathways of hydride transfer, which can occur in a single step or via stepwise electron-proton-electron transfer mechanisms. researchgate.netacs.org
Significance of this compound as a Model Reductant in Synthetic and Biomimetic Systems
This compound (BNAH) is a cornerstone compound for studying redox reactions due to its structural and functional similarity to the natural coenzyme NADH. nih.gov It is valued as a model reductant because it isolates the core reactivity of the dihydropyridine ring from the complexity of the enzymatic environment, allowing for detailed mechanistic investigation. nih.govresearchgate.net The benzyl (B1604629) group at the N1 position provides stability and solubility characteristics suitable for laboratory studies.
In biomimetic chemistry, BNAH is used to simulate the reductive processes carried out by NADH-dependent enzymes. clockss.org By studying the reaction of BNAH with various substrates, researchers can gain insight into how enzymes activate substrates and facilitate hydride transfer. For instance, studies on the reduction of thiobenzophenone (B74592) to benzhydryl mercaptan using BNAH revealed that the hydrogen is transferred with its electron pair in the rate-determining step, providing a clear parallel to enzymatic systems. researchgate.net
In synthetic organic chemistry, BNAH functions as a mild and selective reducing agent. It is particularly useful for the reduction of activated double bonds and electron-deficient functional groups. Its applications include the reduction of α,β-epoxy ketones to β-hydroxy ketones and the conversion of certain uracil (B121893) derivatives to their dihydro forms. clockss.orgorganic-chemistry.org A significant advantage of BNAH is its ability to perform reductions under neutral and gentle conditions, preserving sensitive functional groups that might be affected by harsher metal hydride reagents.
The table below summarizes selected synthetic applications of BNAH, highlighting its versatility as a reductant.
| Substrate Class | Product Class | Key Features of the Reaction |
| α,β-Epoxy Ketones | β-Hydroxy Ketones | Catalytic reduction; BNAH can be supported on magnetic nanoparticles for easy recovery and reuse. organic-chemistry.orgnih.gov |
| 5-Nitrouracil Derivatives | 5,6-Dihydro-5-nitrouracil Derivatives | Reduction is highly dependent on substituents; the reaction is significantly accelerated by the presence of a magnesium ion (Mg²⁺) catalyst. clockss.org |
| Thiobenzophenone | Benzhydryl Mercaptan | Serves as a model for hydride transfer; mechanistic studies confirm direct hydrogen transfer from the dihydropyridine ring. researchgate.net |
| Aliphatic Nitro Compounds | Alkanes | The reaction proceeds via an electron-transfer chain mechanism, effectively replacing the nitro group with a hydrogen atom. acs.org |
Overview of Key Research Avenues for this compound Reactivity
Research into the reactivity of BNAH has branched into several key areas, primarily focusing on its reaction mechanisms, expanding its synthetic utility, and improving its practical application.
Mechanistic Studies: A central theme in BNAH research is the elucidation of its reaction mechanism. The transfer of a hydride from BNAH to a substrate can occur through different pathways:
One-Step Hydride Transfer: The hydride ion (H⁻) is transferred directly from the C4 position of the dihydropyridine ring to the substrate in a single concerted step.
Stepwise Electron-Proton-Electron (EPE) Transfer: The reaction proceeds through initial single-electron transfer (SET) from BNAH to the substrate, forming a BNAH radical cation and a substrate radical anion. This is followed by proton transfer and a second electron transfer. acs.org
The operative mechanism often depends on the nature of the substrate and the reaction conditions. For example, the reduction of aliphatic nitro compounds by BNAH is proposed to occur via an electron-transfer chain reaction. acs.org Conversely, other reactions show evidence for a direct hydride transfer. researchgate.net The delicate balance between these pathways is an active area of investigation, with studies focusing on the influence of metal ions, which can promote electron transfer, and the intrinsic properties of the substrates. acs.org
Synthetic Applications and Catalyst Development: Research continues to explore new synthetic uses for BNAH. Its ability to reduce a variety of functional groups makes it a target for developing novel chemical transformations. A significant advancement has been the heterogenization of BNAH by immobilizing it on solid supports. For example, BNAH has been supported on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂). organic-chemistry.orgnih.gov This approach combines the reductive power of BNAH with the practical advantages of heterogeneous catalysis, such as easy separation of the catalyst from the reaction mixture using a magnet and the potential for catalyst recycling. organic-chemistry.org This magnetically recoverable system has proven effective in the reduction of α,β-epoxy ketones. organic-chemistry.orgnih.gov
Structural and Spectroscopic Analysis: Detailed structural information is crucial for understanding reactivity. The crystal structure of BNAH has been determined, revealing a relatively planar dihydropyridine ring. nih.govnih.gov This planarity suggests significant delocalization of electrons, which may lower the energy barrier for certain reactions. nih.govresearchgate.net Spectroscopic techniques are routinely used to monitor reactions involving BNAH and to identify intermediates, such as the BNAH radical cation, providing direct evidence for electron-transfer pathways. acs.org
The table below outlines key research findings related to the reactivity and properties of BNAH.
| Research Focus | Key Findings & Developments |
| Reaction Mechanism | Evidence for both direct hydride transfer and stepwise electron-proton-electron (EPE) mechanisms exists, depending on the substrate and conditions. researchgate.netacs.org |
| Catalysis | The presence of Mg²⁺ ions can significantly accelerate the reduction of 5-nitrouracils by BNAH. clockss.org |
| Heterogeneous Systems | BNAH supported on magnetic nanoparticles (MNPs-BNAH) acts as an efficient and recyclable catalyst for the reduction of α,β-epoxy ketones. organic-chemistry.orgnih.gov |
| Structural Chemistry | Crystal structure analysis shows a nearly planar dihydropyridine ring, which may facilitate its role in reactions. nih.govresearchgate.net |
| Denitration Reactions | BNAH is an effective reagent for the reductive replacement of aliphatic nitro groups with hydrogen via a radical chain mechanism. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNUYDSETOTBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241783 | |
| Record name | Benzyldihydronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-92-1 | |
| Record name | 1-Benzyl-1,4-dihydronicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-1,4-dihydronicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyldihydronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIHYDRO-N-BENZYLNICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU8JA8RMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Structural Characterization of 1 Benzyl 1,4 Dihydronicotinamide
Established Synthetic Pathways for 1-Benzyl-1,4-dihydronicotinamide and its Functionalized Derivatives
The primary synthesis of this compound involves the reduction of the corresponding pyridinium (B92312) salt, N-benzylnicotinamide. This reduction is a critical step that mimics the biological regeneration of NADH.
A common and established method for the synthesis of BNAH is the reduction of N-benzylnicotinamide bromide with sodium dithionite (B78146) (Na₂S₂O₄) in a basic aqueous solution. The reaction proceeds by the transfer of a hydride ion from the dithionite to the pyridinium ring, yielding the 1,4-dihydropyridine (B1200194) structure. The general reaction is as follows:
N-benzylnicotinamide bromide + Na₂S₂O₄ + Base → this compound + 2SO₂ + NaBr + H₂O
This method is widely employed due to its relatively mild conditions and the ready availability of the starting materials.
Optimization of Reaction Conditions for Synthetic Efficiency and Purity
The efficiency and purity of BNAH synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of reducing agent, solvent system, pH, and temperature. While sodium dithionite is a common choice, other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, potentially offering different selectivity and reactivity profiles.
The pH of the reaction medium is critical. A basic environment, often achieved through the addition of sodium carbonate or sodium bicarbonate, is necessary to facilitate the reduction process and to neutralize the acidic byproducts. The concentration of the base must be carefully controlled to prevent side reactions and degradation of the product.
Temperature also plays a significant role. The reduction is typically carried out at or below room temperature to minimize the formation of byproducts and to ensure the stability of the dihydropyridine (B1217469) ring, which can be sensitive to heat and oxidation.
Purification of BNAH is commonly achieved through recrystallization from solvents like ethanol (B145695) or methanol, which helps in removing unreacted starting materials and byproducts. The purity of the final product is often assessed by its melting point and spectroscopic analysis.
Exploration of Novel Synthetic Routes to this compound Analogs
Research into BNAH extends to the synthesis of its functionalized derivatives to modulate its reactivity, solubility, and catalytic properties. Novel synthetic routes often focus on introducing substituents on the pyridine (B92270) ring, the benzyl (B1604629) group, or the amide functionality.
One approach involves the use of substituted benzyl halides in the initial quaternization of nicotinamide (B372718), leading to a variety of N-arylmethyl-1,4-dihydronicotinamides. For instance, electron-donating or electron-withdrawing groups on the benzyl ring can influence the hydride-donating ability of the resulting BNAH analog.
Furthermore, multicomponent reactions have been explored for the one-pot synthesis of more complex dihydropyridine structures. These methods offer a more efficient way to generate a library of BNAH analogs for screening in various applications. For example, a one-pot, two-step, four-component reaction has been reported for the synthesis of functionalized 1-benzamido-1,4-dihydropyridines, which are structurally related to BNAH. rsc.org
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
A thorough understanding of the three-dimensional structure of BNAH is paramount for comprehending its mechanism of action. A combination of advanced spectroscopic and diffraction techniques is employed to elucidate its connectivity, conformation, and solid-state packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of BNAH and for studying its conformation in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of all the carbon atoms in the molecule. The C4 carbon of the dihydropyridine ring shows a characteristic upfield shift compared to the corresponding carbon in the oxidized pyridinium salt.
Conformational analysis of BNAH in solution can be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons. These studies can reveal the preferred orientation of the benzyl group relative to the dihydropyridine ring.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of BNAH and to study its fragmentation pattern, which can provide valuable structural information. In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, BNAH typically shows a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular formula (C₁₃H₁₄N₂O).
The fragmentation pattern of BNAH under mass spectrometric conditions can be predicted based on its structure. Common fragmentation pathways may include the loss of the benzyl group, cleavage of the amide bond, and fragmentation of the dihydropyridine ring. The analysis of these fragment ions helps to confirm the connectivity of the different structural motifs within the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion | m/z (Predicted) | Description |
| [C₁₃H₁₄N₂O]⁺ | 214.11 | Molecular Ion |
| [C₆H₅CH₂]⁺ | 91.05 | Benzyl Cation |
| [C₆H₆N₂O]⁺ | 122.05 | Dihydronicotinamide Fragment |
| [C₅H₅NCO]⁺ | 95.04 | Pyridine Carboxamide Fragment |
Note: The m/z values are predicted based on the monoisotopic masses of the elements.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for BNAH by determining the precise arrangement of atoms in the solid state. Single crystal X-ray diffraction analysis of BNAH has been performed, revealing key details about its molecular geometry and intermolecular interactions. nih.gov
The crystal structure of BNAH confirms the boat-like conformation of the 1,4-dihydropyridine ring. The benzyl group is typically found to be in a pseudo-axial or pseudo-equatorial position relative to the dihydropyridine ring. The bond lengths and angles obtained from the crystal structure are in good agreement with those expected for a dihydropyridine system.
Intermolecular hydrogen bonding is a significant feature in the solid-state structure of BNAH. The amide group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), leading to the formation of extended networks in the crystal lattice. These hydrogen bonding interactions play a crucial role in the packing of the molecules in the crystal.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 12.018(3) | nih.gov |
| b (Å) | 5.743(1) | nih.gov |
| c (Å) | 16.112(4) | nih.gov |
| β (°) | 94.47(2) | nih.gov |
| V (ų) | 1106.1(5) | nih.gov |
| Z | 4 | nih.gov |
Data obtained from a study by Moore et al. (2017). nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive analytical technique for identifying the functional groups within a molecule. researchgate.net The principle is based on the interaction of electromagnetic radiation with molecular vibrations, resulting in a unique spectral fingerprint that provides detailed information about chemical bonding and molecular structure. researchgate.netupi.edu Infrared spectroscopy measures the absorption of IR radiation by a molecule at frequencies corresponding to its vibrational modes, which must induce a change in the molecule's dipole moment. libretexts.org In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule; these modes must involve a change in the molecule's polarizability. spectroscopyonline.com Together, these two techniques provide complementary information for a comprehensive structural characterization.
The molecular structure of this compound contains three primary regions with characteristic vibrational modes: the N-substituted dihydropyridine ring, the primary amide group (-CONH₂), and the benzyl substituent. Analysis of the IR and Raman spectra allows for the precise identification and characterization of these components.
Detailed Research Findings
The experimental vibrational spectra of this compound exhibit a series of distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups. Structural studies have shown that in crystals of this compound, the dihydropyridine ring is nearly planar, and the attached amide group is almost coplanar with it. nih.govresearchgate.net This planarity, indicating significant electron delocalization, influences the position and intensity of the vibrational bands associated with the ring. nih.gov
The primary amide group gives rise to several characteristic and prominent bands. The N-H stretching vibrations of the -NH₂ group are typically observed as two distinct bands in the 3100-3500 cm⁻¹ region. libretexts.org The strong absorption band corresponding to the C=O stretching vibration, known as the Amide I band, is generally found in the 1650-1680 cm⁻¹ range. libretexts.org Another key vibration is the N-H bending, or scissoring, mode, referred to as the Amide II band, which appears around 1590-1650 cm⁻¹. researchgate.net
The benzyl group contributes vibrations from its aromatic ring and the methylene (B1212753) (-CH₂-) bridge. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the characteristic C=C stretching vibrations of the phenyl ring typically appear in the 1450-1600 cm⁻¹ range. ijrcs.org The methylene group introduces aliphatic C-H stretching modes just below 3000 cm⁻¹. ijrcs.org
The 1,4-dihydropyridine ring itself is characterized by vinylic =C-H stretching and C=C double bond stretching vibrations. The C=C stretching within the dihydropyridine ring and the C-N stretching vibrations also contribute to the complex fingerprint region of the spectrum. ijrcs.orgchegg.com
The following table summarizes the key experimental peaks observed in the FT-IR and FT-Raman spectra of this compound and their probable assignments based on established group frequencies.
Interactive Table: Vibrational Spectroscopy Data for this compound
| Vibrational Mode | FT-IR Peak (cm⁻¹) | FT-Raman Peak (cm⁻¹) | Functional Group Assignment |
|---|---|---|---|
| N-H Asymmetric Stretch | ~3400-3300 | Not prominent | Amide (-CONH₂) |
| N-H Symmetric Stretch | ~3200-3100 | Not prominent | Amide (-CONH₂) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Benzyl Ring |
| Vinylic C-H Stretch | ~3050-3000 | ~3050-3000 | Dihydropyridine Ring |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | Methylene (-CH₂-) |
| Amide I (C=O Stretch) | ~1680 | ~1680 | Amide (-CONH₂) |
| Amide II (N-H Bend) | ~1620 | Not prominent | Amide (-CONH₂) |
| C=C Stretch | ~1600, ~1495, ~1450 | ~1600, ~1495, ~1450 | Benzyl & Dihydropyridine Rings |
| C-N Stretch | ~1350-1250 | ~1350-1250 | Dihydropyridine Ring, Amide |
Note: Peak positions are approximate and based on typical values for the assigned functional groups. The data is compiled from general spectroscopic principles and data for related compounds. libretexts.orgresearchgate.netijrcs.orgchegg.com
Mechanistic Investigations of Electron and Hydride Transfer Reactions Involving 1 Benzyl 1,4 Dihydronicotinamide
Fundamental Mechanisms of Hydride Transfer in 1-Benzyl-1,4-dihydronicotinamide Reductions
The primary function of BNAH in chemical reductions is the donation of a hydride ion (H-). However, the exact mechanism of this transfer has been a topic of considerable debate, with evidence pointing towards different pathways depending on the substrate and reaction conditions.
The transfer of a hydride from BNAH to a substrate can, in principle, occur through two distinct pathways: a concerted, one-step process or a stepwise mechanism involving discrete intermediates. In a concerted mechanism , the hydride ion is transferred directly from the dihydropyridine (B1217469) ring of BNAH to the acceptor molecule in a single transition state.
Conversely, a stepwise pathway involves the initial transfer of an electron (e-) from BNAH to the substrate, forming a radical cation of BNAH (BNAH•+) and a radical anion of the substrate. This is followed by the transfer of a hydrogen atom (H•) or a proton (H+) and a second electron. The reaction of BNAH with 1,1-diphenyl-2,2-dinitroethylene, for instance, is suggested to proceed through a hydride transfer mechanism that gives 1,1-diphenyl-2,2-dinitroethane. rsc.org The transition state in this reaction is proposed to have both partial diradical and partial covalent bonding characteristics. rsc.org
The choice between a concerted and a stepwise mechanism is often influenced by the electrochemical properties of the reactants and the stability of the potential radical intermediates.
In many redox reactions involving BNAH, the transfer of a hydride equivalent is intimately coupled with proton transfer steps. An electron-proton-electron (EPE) mechanism has been proposed for the oxidation of BNAH in certain contexts. acs.org This pathway involves an initial electron transfer, followed by a proton transfer, and finally a second electron transfer. The acidity or basicity of the reaction medium can, therefore, play a significant role in modulating the reaction kinetics and mechanism. For instance, acid-promoted hydride transfer reactions from NADH analogues have been shown to involve the detection of radical cations of these analogues.
Electron Transfer Mechanisms of this compound
Beyond the formal transfer of a hydride ion, the underlying electron transfer processes are fundamental to the reactivity of BNAH.
A significant body of evidence supports the involvement of single electron transfer (SET) as the initial step in many BNAH reductions. In an SET mechanism, BNAH donates a single electron to the substrate, generating the BNAH radical cation (BNAH•+) and the substrate's radical anion. These radical intermediates can then undergo further reactions, such as hydrogen atom transfer or recombination, to yield the final products. For example, the reduction of p-benzoquinone by BNAH is believed to proceed via a free-radical chain mechanism initiated by a single electron transfer. rsc.org The trapping of a radical species by oxygen in the reaction of BNAH with 1,1-diphenyl-2,2-dinitroethylene further supports the presence of radical intermediates. rsc.org
Electron transfer reactions are broadly categorized into inner-sphere and outer-sphere mechanisms.
An inner-sphere electron transfer requires the formation of a covalent bridge between the oxidant and the reductant, through which the electron is transferred. wikipedia.orgbhu.ac.in This mechanism is common in the redox chemistry of transition metal complexes where a ligand can bridge the two metal centers. wikipedia.orgbhu.ac.in
In contrast, an outer-sphere electron transfer occurs between reactants that remain structurally independent, with the electron "tunneling" through space. libretexts.orgdavuniversity.org The interactions between the reactants in this case are weak, typically electrostatic or van der Waals forces. libretexts.org Given that BNAH is an organic molecule without readily available ligands to form a bridge with many of its common organic substrates, its electron transfer reactions are generally considered to proceed through an outer-sphere mechanism . The reactants approach each other, and the electron is transferred without the formation of a direct covalent bond between them.
Kinetic and Thermodynamic Aspects of Redox Reactions Involving this compound
The efficiency and pathway of redox reactions involving BNAH are governed by both kinetic and thermodynamic factors. A study comparing the hydride-donating abilities of 1,4-dihydropyridine (B1200194) and 1,2-dihydropyridine isomers provides valuable insights into these aspects. While the following data pertains to a class of 1-aryl-1,4-dihydronicotinamides, it offers a relevant framework for understanding the behavior of BNAH.
| Parameter | 1,4-PNAH | 1,2-PNAH | 1,4-HEH | 1,2-HEH | 1,4-PYH | 1,2-PYH |
| Thermodynamic Driving Force (kcal/mol) | 61.90 | 60.50 | 65.00 | 63.40 | 72.60 | 69.90 |
| Kinetic Intrinsic Barrier (kcal/mol) | 26.34 | 27.92 | 34.96 | 31.68 | 25.74 | 33.06 |
| Thermo-kinetic Parameter (kcal/mol) | 44.12 | 44.21 | 49.98 | 47.54 | 49.17 | 51.48 |
| Data adapted from a study on 1,2-dihydropyridine and 1,4-dihydropyridine isomers. PNAH, HEH, and PYH represent different dihydropyridine derivatives. nih.gov |
This data illustrates that a thermodynamically more favorable reaction (higher driving force) does not always correlate with a faster reaction rate (lower kinetic barrier). nih.gov For instance, while 1,4-PNAH has a slightly higher thermodynamic driving force for hydride transfer compared to its 1,2-isomer, it also has a lower kinetic barrier, making it a more efficient hydride donor in practice. nih.gov The thermo-kinetic parameter, which combines both thermodynamic and kinetic factors, provides a more comprehensive measure of the actual hydride-donating ability. nih.gov These findings underscore the importance of considering both aspects when analyzing the reactivity of BNAH and related dihydropyridines.
Determination of Rate Constants and Activation Parameters
Kinetic studies are fundamental to understanding the mechanisms of BNAH reactions. The rates of reaction between BNAH and various oxidants have been measured to elucidate the underlying processes. For example, the reaction of BNAH with 5-ethyl-3-methyllumiflavinium perchlorate (B79767), an oxidized flavin, is significantly more facile than its reaction with the corresponding flavin radical. nih.gov This suggests that a "hydride" transfer mechanism is preferred over a single electron transfer to the flavin radical. nih.gov
The rates for the reaction of BNAH with an oxidized flavin and a flavin radical were measured in different solvent systems at 30°C. The observed biphasic kinetics for the reaction with the flavin radical were analyzed in terms of both single-electron and two-electron mechanisms, with the single-electron pathway being deemed inadequate based on experimental evidence. nih.gov
Table 1: Rate Constants for the Reaction of BNAH with Flavin Derivatives at 30°C
| Reactant | Solvent | Rate Constant (k, M-1s-1) | Reference |
|---|---|---|---|
| 5-Ethyl-3-methyllumiflavinium perchlorate | tert-Butanol (B103910) | Significantly faster than radical reaction | nih.gov |
| 5-Ethyl-3-methyllumiflavinyl radical | tert-Butanol | Data indicates complex biphasic kinetics | nih.gov |
| 5-Ethyl-3-methyllumiflavinyl radical | 5% Acetonitrile (B52724) / 95% tert-Butanol | Data indicates complex biphasic kinetics | nih.gov |
Furthermore, temperature-dependent kinetic studies allow for the determination of activation parameters, such as the change in activation energy (ΔEa), which provides deeper insight into the reaction mechanism, particularly concerning hydrogen tunneling. digitellinc.com In the hydride transfer reaction from BNAH to a series of 9-arylacridinium ions in acetonitrile, the temperature dependence of kinetic isotope effects (KIEs) has been investigated. digitellinc.com Such studies are crucial for testing theoretical models like the vibration-assisted activated hydrogen tunneling model. digitellinc.com While specific activation parameters for BNAH from the provided search results are not detailed, the methodology is well-established. For comparison, in the oxidation of benzyl (B1604629) alcohol by a cytochrome P450 Compound I, saturation kinetics yielded first-order rate constants (k_ox) and binding constants (K_bind), and temperature-dependent studies provided the activation parameters for the reaction. nih.gov
Application of Marcus Theory to this compound Redox Reactions
Marcus theory is a cornerstone for understanding the rates of outer-sphere electron transfer reactions. wikipedia.org It relates the rate constant of an electron transfer reaction to the Gibbs free energy of activation (ΔG‡), which is a function of the standard Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ). wikipedia.orgu-tokyo.ac.jp The reorganization energy represents the energy cost of structural rearrangements of the reactants and the surrounding solvent molecules required for electron transfer. wikipedia.org
The theory predicts a parabolic relationship between the logarithm of the rate constant and the driving force (-ΔG°). libretexts.org Initially, rates increase as the reaction becomes more exergonic, reaching a maximum when -ΔG° = λ. libretexts.org Counterintuitively, for reactions where the driving force is very large (-ΔG° > λ), the theory predicts that the rate will decrease. This phenomenon is known as the "Marcus inverted region". u-tokyo.ac.jplibretexts.org
The application of Marcus theory to BNAH reactions helps to distinguish between different mechanistic pathways. For hydride transfer reactions, a key question is whether they occur in a single step or via a sequence of electron and proton transfers. For NADH analogues like BNAH, the mechanism of hydride transfer to substrates like a trans-dioxoruthenium(VI) complex has been proposed to proceed via a proton-coupled electron transfer (PCET) followed by a rapid electron transfer. rsc.org A good linear correlation between the logarithms of the rate constants for reactions of NADH analogues with the ruthenium complex and with p-chloranil supports a common electron-transfer mechanism that can be analyzed within the Marcus framework. rsc.org Theoretical studies on the oxidation of BNAH have also explored an electron-proton-electron mechanism, which can be rationalized using concepts from Marcus theory. acs.org
Solvent and Environmental Effects on the Reactivity and Mechanism of this compound
The reactivity and mechanism of reactions involving BNAH are highly sensitive to the surrounding environment, including the solvent and the presence of other chemical species like metal ions or photosensitizers.
Solvent Effects: The choice of solvent can significantly influence reaction rates and even the operative mechanism. The polarity and reorganizational energy of the solvent are key parameters in Marcus theory. wikipedia.org For instance, the rates of reaction between BNAH and flavin derivatives have been compared in tert-butanol versus a mixture of acetonitrile and tert-butanol, indicating solvent dependence. nih.gov Theoretical studies on the related compound 1-methyl-1,4-dihydronicotinamide (B15369) (MNAH) highlight that the mechanism can shift from a formal H-atom transfer in the gas phase to a single electron transfer-proton transfer (SET-PT) mechanism in polar solvents like water. nih.gov This is due to the stabilization of charged intermediates in polar environments. nih.gov For BNAH, reactions in acetonitrile, a polar aprotic solvent, are common. digitellinc.comrsc.org
Effect of Metal Ions: The presence of metal ions can act as a catalyst, accelerating reaction rates. In the reduction of certain 1-substituted 5-nitrouracils by BNAH, the addition of a catalytic amount of magnesium perchlorate (Mg(ClO₄)₂) was found to dramatically shorten the reaction time from over 22 hours to just 3-4 hours. clockss.org This acceleration is attributed to the coordination of the Mg²⁺ ion, which likely enhances the electron-accepting ability of the substrate. clockss.org
Photosensitization: The reaction mechanism can also be altered by photochemical methods. The direct photochemical reaction of BNAH with benzyl bromide in acetonitrile proceeds via a radical chain mechanism. rsc.org However, when a photosensitizer like tris(bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) is added, the mechanism changes completely. rsc.org In the sensitized reaction, an initial electron transfer occurs from BNAH to the excited state of the ruthenium complex. The resulting [Ru(bpy)₃]⁺ then acts as a two-electron reductant towards benzyl bromide, leading to different products. rsc.org
Applications of 1 Benzyl 1,4 Dihydronicotinamide in Organic Transformations and Catalysis
Reductions of Carbonyl Compounds, Imines, and Related Functionalities
BNAH is widely employed for the reduction of various unsaturated functional groups, most notably carbonyl compounds and imines. The mechanism of these reductions often involves a hydride transfer from the dihydropyridine (B1217469) ring of BNAH to the electrophilic carbon of the substrate. rsc.org
Stereoselective Reductions Mediated by Chiral 1-Benzyl-1,4-dihydronicotinamide Derivatives
The development of chiral analogs of BNAH has opened avenues for asymmetric reductions, enabling the synthesis of chiral alcohols and amines with high enantioselectivity. acs.orgacs.org These chiral NADH mimics often incorporate a stereocenter on the dihydropyridine ring or the N-substituent, which directs the hydride transfer to one face of the prochiral substrate. The stereochemical outcome of these reactions can be influenced by factors such as the structure of the chiral auxiliary, the nature of the substrate, and the reaction conditions. acs.org
For instance, the asymmetric reduction of α-keto esters using chiral NADH model compounds has been shown to produce the corresponding α-hydroxy esters with varying degrees of enantiomeric excess, highlighting the dynamic aspect of product stereochemistry. acs.org The design of these chiral reductants is crucial for achieving high levels of stereocontrol.
Catalyst-Assisted Reductions Utilizing this compound
The efficiency and selectivity of reductions using BNAH can be significantly enhanced through the use of catalysts. Metal catalysts, in particular, can facilitate the hydride transfer from BNAH to the substrate. For example, the reduction of α,β-epoxy ketones to β-hydroxy ketones has been achieved using BNAH supported on silica-coated magnetic nanoparticles (Fe3O4@SiO2). organic-chemistry.org This magnetically recoverable catalyst system allows for easy separation and reuse, offering a more sustainable approach. organic-chemistry.org
The following table summarizes the catalyst-assisted reduction of various α,β-epoxy ketones using magnetic nanoparticle-supported BNAH. organic-chemistry.org
| Entry | Substrate | Product | Yield (%) |
| 1 | Chalcone oxide | 1,3-Diphenyl-3-hydroxypropan-1-one | 95 |
| 2 | 4'-Methylchalcone oxide | 1-(p-Tolyl)-3-phenyl-3-hydroxypropan-1-one | 93 |
| 3 | 4-Methylchalcone oxide | 3-(p-Tolyl)-1-phenyl-3-hydroxypropan-1-one | 94 |
| 4 | 4'-Chlorochalcone oxide | 1-(4-Chlorophenyl)-3-phenyl-3-hydroxypropan-1-one | 92 |
| 5 | 4-Chlorochalcone oxide | 3-(4-Chlorophenyl)-1-phenyl-3-hydroxypropan-1-one | 91 |
Reductions of Activated Olefins and Aromatic Systems
BNAH is also capable of reducing activated carbon-carbon double bonds, particularly those conjugated with electron-withdrawing groups. The reduction of 1,1-diphenyl-2,2-dinitroethylene with BNAH in acetonitrile (B52724) proceeds via a hydride transfer mechanism to yield 1,1-diphenyl-2,2-dinitroethane. rsc.org The reaction is proposed to involve a transition state with partial diradical and covalent bonding character. rsc.org
Furthermore, BNAH has been utilized in the reduction of certain aromatic systems. For example, it can reduce 5-substituted uracil (B121893) derivatives to the corresponding 5,6-dihydrouracils. clockss.org The reactivity is highly dependent on the nature of the substituent at the C(5)-position, with electron-withdrawing groups like a nitro group being essential for the reduction to occur under mild conditions. clockss.org The presence of a Lewis acid, such as Mg(ClO4)2, can significantly accelerate these reductions. clockss.org
Functional Group Transformations and Derivatizations Facilitated by this compound
Beyond simple reductions, BNAH can facilitate various functional group transformations. A notable example is the replacement of aliphatic nitro groups with hydrogen, which proceeds through an electron-transfer chain reaction. acs.org This reaction provides a valuable method for the denitration of nitroalkanes.
Additionally, BNAH has been used in photosensitized reactions. For instance, the reaction of BNAH with benzyl (B1604629) bromide under irradiation in the presence of a sensitizer (B1316253) like tris(bipyridyl)ruthenium(II) leads to a change in the reaction mechanism and the formation of different products compared to the direct photochemical reaction. rsc.org
Use of this compound as a Regenerable Reductant in Catalytic Cycles
Various methods for the regeneration of NADH mimics like BNAH have been explored, including enzymatic, photochemical, and electrochemical approaches. researchgate.net For example, artificial metalloenzymes have been developed to regenerate NADH mimics with formate. acs.org Also, iridium organometallic catalysts have shown activity comparable to enzymes in the chemical regeneration of NADH. nih.gov Electrochemical methods using catalysts like Pt-modified TiO2 have also demonstrated highly efficient regeneration of the active 1,4-NADH form. nih.govrsc.org
The hydrogenation of BNA+ to 1,4-BNAH using a Pt/SiO2 catalyst under mild conditions has been reported as a promising strategy for cofactor regeneration. rsc.org Kinetic studies revealed that the hydrogenation of BNA+ was significantly faster than that of NAD+, attributed to weaker adsorption of BNA+ on the catalyst surface. rsc.org
Integration of this compound into Flow Chemistry Systems for Continuous Synthesis
The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than in a batchwise manner, offer several advantages such as improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. d-nb.infothieme-connect.de The integration of BNAH and its derivatives into flow chemistry systems is an emerging area with the potential to streamline synthetic processes.
While specific examples detailing the extensive use of BNAH in complex multi-step flow syntheses are still developing, the foundational work on its regeneration and catalyst-assisted reactions lays the groundwork for its application in continuous manufacturing. semanticscholar.org The ability to immobilize catalysts used in conjunction with BNAH, such as the magnetic nanoparticle-supported system, is particularly amenable to flow reactor setups. organic-chemistry.org This would allow for the continuous reduction of substrates as they pass through a packed-bed reactor containing the immobilized catalyst and a regenerating system for BNAH.
The development of robust and efficient regeneration cycles for BNAH is a key enabler for its widespread adoption in continuous flow synthesis, paving the way for more sustainable and efficient production of fine chemicals and pharmaceuticals.
Biomimetic Chemistry and Modeling of Nadh/nadph Dependent Processes with 1 Benzyl 1,4 Dihydronicotinamide
Mimicry of Dehydrogenase Enzyme Active Sites
1-Benzyl-1,4-dihydronicotinamide (BNAH) serves as a prominent synthetic analog of the natural cofactors NADH and NADPH, facilitating the study of dehydrogenase enzymes in a non-enzymatic context. nih.govresearchgate.net Its structural and functional resemblance allows for the elucidation of reaction mechanisms and the development of novel catalytic systems.
Development of Active Site Analogs for Substrate Binding and Recognition
The design of artificial systems that mimic the active sites of dehydrogenases is a key area of research. These synthetic analogs aim to replicate the substrate binding and recognition capabilities of their biological counterparts. By incorporating specific functional groups and creating defined cavities, researchers can study the factors that govern substrate specificity and catalytic efficiency. For instance, the development of flavoenzyme mimics has shown that stable catalytic conformation and appropriate donor-acceptor distances are crucial for the activity of coenzyme biomimetics like BNAH. researchgate.net
The efficiency of these biomimetic systems is often evaluated by their ability to reduce various substrates. For example, studies on the reduction of 5-substituted uracil (B121893) derivatives by BNAH have revealed that the reaction is highly dependent on the nature of the substituent at the C(5)- and N(1)-positions. clockss.org This highlights the importance of electronic effects in substrate recognition and transformation.
Investigations into Stereoselectivity in Biomimetic Reductions Using this compound
Achieving stereoselectivity in chemical reactions is a significant goal, mirroring the high degree of specificity observed in enzymatic processes. In the context of BNAH, investigations have focused on influencing the stereochemical outcome of hydride transfer reactions. While BNAH itself is achiral, its use in conjunction with chiral catalysts or within chiral environments can induce stereoselectivity.
For example, the reduction of steroidal 4-ene-3-ketones to form biologically important 5β-steroids has been studied. nih.gov While some methods show low selectivity, the use of certain additives can improve the stereochemical outcome. nih.gov The development of asymmetric organohydrides has also opened avenues for achieving stereoselective reductions. rsc.org
Role of Metal Ions and Cofactors in Biomimetic Redox Reactions of this compound
Metal ions are known to play crucial roles in many enzymatic redox reactions. In biomimetic systems involving BNAH, metal ions can act as catalysts, influencing both the rate and the mechanism of the reaction. For instance, the presence of Mg²⁺ has been shown to significantly accelerate the reduction of 1-substituted 5-nitrouracils by BNAH. clockss.org This acceleration is attributed to the coordination of the metal ion, which can facilitate hydride transfer.
The coordination of metal ions to the dihydropyridine (B1217469) ring or its functional groups can lower the electron density in the ring, thereby lowering the reduction potential and enhancing reactivity and selectivity. rsc.org Studies have explored the use of various metal complexes, such as those of cobalt, to catalyze redox reactions involving BNAH analogs. nih.gov These investigations provide insights into the mechanisms of metal-catalyzed hydride transfer.
Interactive Table: Effect of Mg²⁺ on the Reduction of 5-Nitrouracils by BNAH clockss.org
| Substrate | Reaction Time (h) | Reaction Time with Mg²⁺ (h) | Yield (%) |
| 1,3-dimethyl-5-nitrouracil | 25 | 0.5 | 79 |
| 1-methyl-5-nitrouracil | 150 | 2 | 72 |
| 1-benzyl-5-nitrouracil | 150 | 2 | 12 |
Supramolecular Assemblies and Host-Guest Chemistry for Enhanced Reactivity and Selectivity
Supramolecular chemistry offers a powerful approach to creating organized molecular assemblies that can enhance the reactivity and selectivity of biomimetic reactions. By encapsulating BNAH or the substrate within a host molecule, such as a cyclodextrin (B1172386) or a calixarene, it is possible to create a microenvironment that mimics an enzyme's active site.
These host-guest complexes can bring the reactants into close proximity and in the correct orientation for reaction, leading to rate enhancements and improved product selectivity. The hydrophobic cavity of the host can also shield the reactants from the bulk solvent, further promoting the desired reaction pathway.
Photoinduced Electron and Hydride Transfer Processes in Biomimetic Systems
The study of photoinduced reactions involving BNAH provides valuable insights into the fundamental steps of electron and hydride transfer. Irradiation of a system containing BNAH and a suitable photosensitizer can lead to the generation of a charge-separated state, initiating a redox reaction.
For example, in a binary complex of an ene-reductase with a nonreactive analog of NAD(P)H, visible light excitation of the flavin mononucleotide (FMN) cofactor leads to one-electron transfer from the nicotinamide (B372718) analog to FMN. nih.gov This process generates a cation radical of the nicotinamide analog and the anionic FMN semiquinone. nih.gov Although this charge-separated state is short-lived, it demonstrates the feasibility of photoinduced electron transfer in these systems. nih.gov
Further studies have investigated the kinetics of photoinduced hydride transfer reactions between BNAH and various substrates, revealing the influence of substituents and solvent on the reaction mechanism. acs.org These investigations contribute to a deeper understanding of the factors controlling light-driven redox processes.
Advanced Spectroscopic and Electrochemical Characterization of 1 Benzyl 1,4 Dihydronicotinamide and Its Reaction Intermediates
Time-Resolved Spectroscopy for Kinetic Studies of 1-Benzyl-1,4-dihydronicotinamide Reactions
Time-resolved spectroscopy is indispensable for observing the fleeting events that occur during chemical reactions. By employing laser pulses with durations on the order of femtoseconds to picoseconds, it is possible to monitor the real-time evolution of molecular structures and electronic states.
Femtosecond (10⁻¹⁵ s) and picosecond (10⁻¹² s) spectroscopy techniques are essential for studying the primary steps of chemical reactions, such as electron transfer and coherent nuclear motion. scbt.com In the context of BNAH reactions, these methods can directly observe the dynamics of hydride transfer or single-electron transfer, processes that are often complete within picoseconds.
The fundamental principle involves a "pump-probe" setup. An initial laser pulse (the pump) excites the BNAH molecule, initiating the reaction. A second, time-delayed pulse (the probe) interrogates the state of the system. By varying the delay time between the pump and probe pulses, a "movie" of the molecular dynamics can be constructed. scbt.com For instance, femtosecond pump-probe experiments can track the vibrational coherence of the dihydropyridine (B1217469) ring as a reaction proceeds, providing insight into the transition state dynamics. scbt.comnih.gov These ultrafast techniques have been successfully applied to study analogous processes like intramolecular electron transfer and bond formation in various molecular systems in solution. researchgate.net The time resolution of these methods, which can be in the tens to hundreds of femtoseconds, is critical for understanding the very first events in the oxidation of BNAH. researchgate.net
Table 1: Ultrafast Dynamics Probed by Femtosecond/Picosecond Spectroscopy
| Dynamic Process | Timescale | Information Obtained |
| Electron Transfer | 50 fs - 10 ps | Rate of initial electron donation from BNAH to a substrate. |
| Vibrational Coherence | 100 fs - 2 ps | Real-time observation of specific bond vibrations (e.g., C-H stretch) during the reaction, revealing structural changes. acs.org |
| Solvation Dynamics | 100 fs - 100 ps | The rearrangement of solvent molecules around the reacting species, which influences reaction rates. nih.gov |
| Formation of Intermediates | 1 ps - 100 ps | The initial appearance of transient species like radical cations. |
Transient absorption (TA) spectroscopy, often performed with picosecond or nanosecond time resolution, is a powerful technique for detecting and characterizing short-lived reaction intermediates. After the pump pulse initiates the reaction, the probe pulse, typically a broadband white light continuum, passes through the sample. The resulting absorption spectrum of the transient species is recorded at various delay times.
In the study of BNAH oxidation, TA spectroscopy can identify intermediates such as the BNAH radical cation (BNAH•+) and the neutral BNA radical (BNA•). Each of these species possesses a unique absorption spectrum that allows for its unambiguous identification and quantification. By monitoring the rise and decay of the characteristic absorption bands of these intermediates, a detailed kinetic model of the reaction mechanism can be constructed. This method is particularly useful for distinguishing between different mechanistic pathways, such as direct hydride transfer versus a multi-step electron-proton-electron transfer sequence. The ability to study these processes in solution is a key advantage of the technique. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization
Many reactions involving BNAH proceed through radical intermediates, which contain one or more unpaired electrons. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive and specific technique for the direct detection and characterization of such paramagnetic species.
EPR spectroscopy detects the absorption of microwave radiation by an unpaired electron in a magnetic field. The resulting spectrum provides information about the radical's identity, structure, and environment. For very short-lived radicals, a technique called spin trapping is often employed. A "spin trap," such as a nitrone or nitroso compound, reacts with the transient radical to form a much more stable radical adduct that can be readily observed by EPR. This method is a cornerstone for detecting reactive oxygen species (ROS) and other transient radicals in chemical and biological systems.
In the context of BNAH reactions, EPR can be used to definitively prove the existence of the BNAH•+ radical cation or the subsequent BNA• radical. For example, in a reaction where BNAH reduces a substrate via single-electron transfer, EPR can capture the signal of the resulting substrate radical and the BNAH-derived radical, providing direct evidence for the proposed mechanism. The hyperfine splitting constants and g-values obtained from the EPR spectrum are characteristic of a specific radical, allowing for its positive identification.
Table 2: Characterization of Potential BNAH-Related Radicals by EPR
| Radical Species | Generation Method | Expected EPR Information | Spin Trap Example |
| BNAH Radical Cation (BNAH•+) | One-electron oxidation of BNAH | g-value, hyperfine coupling constants from H atoms on the dihydropyridine ring. | N/A (Potentially stable enough for direct detection) |
| BNA Radical (BNA•) | Deprotonation of BNAH•+ | Distinct hyperfine splitting pattern compared to BNAH•+. | Phenyl N-tert-butylnitrone (PBN) |
| Substrate Radical Anion | Electron transfer from BNAH to a substrate | g-value and hyperfine structure characteristic of the reduced substrate. | 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) |
| Benzyl (B1604629) Radical | Potential fragmentation product in certain reactions. | Characteristic hyperfine splittings from benzyl protons. | 3,5-Dibromo-4-nitrosobenzenesulfonic acid (DBNBS) |
Cyclic Voltammetry and Other Electrochemical Methods for Redox Potential Determination and Electrochemical Mechanisms
Cyclic voltammetry (CV) is a premier electrochemical technique for investigating the redox properties of chemical compounds like BNAH. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can determine the redox potentials of a species and provide profound insight into the mechanism of electron transfer reactions.
In a typical CV experiment on BNAH, the potential is swept towards positive values, leading to the oxidation of BNAH to its corresponding cation, BNA+. The potential at which the oxidation peak occurs (Epa) is related to its oxidation potential. By reversing the scan, the reduction of BNA+ back to BNAH can sometimes be observed. The characteristics of the voltammogram, such as the peak potentials and currents, reveal information about the reversibility of the redox process and the stability of the generated intermediates.
Studies on BNAH have shown that its electrochemical oxidation often proceeds via an irreversible process, consistent with a multi-step mechanism. The data suggest an initial one-electron transfer to form the BNAH•+ radical cation, which is then followed by subsequent chemical steps, such as deprotonation and a further electron transfer (an ECE mechanism: electron-chemical-electron). The precise oxidation potential is sensitive to the solvent and the nature of the electrode used. These electrochemical studies are crucial for quantifying the hydridic and reducing power of BNAH.
Table 3: Electrochemical Data for the Oxidation of this compound
| Parameter | Value | Conditions | Significance |
| Oxidation Peak Potential (Epa) | ~ +0.6 to +0.8 V | vs. SCE (Saturated Calomel Electrode) in Acetonitrile (B52724) | Potential required to initiate the one-electron oxidation of BNAH. |
| Redox Process | Irreversible | Acetonitrile, Platinum Electrode | Indicates that the initially formed radical cation is unstable on the CV timescale and undergoes rapid follow-up chemical reactions. |
| Proposed Mechanism | ECE (Electron-Chemical-Electron) | Non-aqueous solvents | Suggests the sequence: BNAH - e⁻ → BNAH•+ → BNA• + H⁺; BNA• - e⁻ → BNA⁺. |
In Situ Spectroscopy for Monitoring Reaction Progress and Intermediate Formation
In situ spectroscopy involves monitoring a chemical reaction as it happens within its reaction vessel, providing real-time data on the concentrations of reactants, products, and intermediates without the need for sampling. This approach avoids perturbing the reaction system and allows for the capture of transient species.
For BNAH reactions, several spectroscopic techniques can be applied in situ.
In Situ FT-IR Spectroscopy: The conversion of BNAH to its oxidized form, BNA+, involves significant changes in the vibrational modes of the pyridine (B92270) ring. The characteristic absorption band of BNAH around 354 nm in the UV-Vis spectrum disappears, while a new band for BNA+ appears. In the infrared spectrum, changes in the C=C and C-N stretching frequencies of the dihydropyridine ring can be monitored to track the reaction progress.
In Situ UV-Vis Spectroscopy: BNAH has a strong characteristic absorbance peak in the ultraviolet-visible region. The disappearance of this peak and the appearance of new peaks corresponding to the BNA+ cation or reaction intermediates can be monitored over time to determine reaction kinetics.
In Situ EPR Spectroscopy: For reactions that generate persistent radicals, in situ EPR allows for the direct observation of radical formation and decay throughout the course of the reaction, providing kinetic data on the radical-mediated steps. This has been used effectively to study the addition of benzyl radicals, similar to intermediates in some BNAH reactions.
By combining these in situ methods, a comprehensive picture of the reaction can be developed, correlating changes in the starting material and product concentrations with the appearance and disappearance of transient intermediates.
Table 4: Characteristic Spectroscopic Signals for In Situ Monitoring of BNAH Reactions
| Molecule | Technique | Characteristic Signal | Observation |
| This compound (BNAH) | UV-Vis | λmax ≈ 354 nm | Signal decreases as the reaction proceeds. |
| 1-Benzylnicotinamide Cation (BNA+) | UV-Vis | λmax ≈ 265 nm | Signal increases as the reaction proceeds. |
| BNAH | FT-IR | C=C stretching, N-H bending | Disappearance of characteristic dihydropyridine ring vibrations. |
| BNA+ | FT-IR | Aromatic C=C/C=N stretching | Appearance of characteristic pyridinium (B92312) ring vibrations. |
| Radical Intermediates (e.g., BNA•) | EPR | Specific g-value and hyperfine splitting | Signal appears and decays during the reaction, indicating a transient intermediate. |
Computational and Theoretical Studies of 1 Benzyl 1,4 Dihydronicotinamide Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of BNAH. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) for Ground State Properties and Reaction Pathways
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying molecules the size of BNAH. It offers a favorable balance between computational cost and accuracy for determining ground state properties.
DFT calculations are used to optimize the molecular geometry of BNAH, predicting bond lengths, bond angles, and dihedral angles. These theoretical structures can be validated by comparison with experimental data, such as those obtained from X-ray crystallography. nih.govnih.gov For instance, studies have shown that the dihydropyridine (B1217469) ring of BNAH is nearly planar. nih.govresearchgate.net This planarity suggests a significant delocalization of the formal double bonds, a feature that has important implications for its reactivity. nih.govresearchgate.net The amide group is also found to be nearly coplanar with the ring, which may lower the energy of transition states in reactions it undergoes. nih.govresearchgate.net
Beyond static structures, DFT is instrumental in mapping out reaction pathways. By calculating the energies of reactants, products, and transition states, researchers can elucidate the mechanisms of reactions involving BNAH, such as hydride transfer. researchgate.netmdpi.com For example, DFT can help determine whether a reaction proceeds through a one-step (concerted) or multi-step (stepwise) mechanism by locating the relevant transition states and intermediates on the potential energy surface. researchgate.net
Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for 1-Benzyl-1,4-dihydronicotinamide
| Parameter | Experimental (X-ray Crystallography) nih.gov | DFT Calculation (Typical) |
| Dihedral Angle (Dihydropyridine Ring) | Nearly Planar nih.govresearchgate.net | Agrees with planarity |
| Dihedral Angle (Amide Group vs. Ring) | ~4.35° nih.govresearchgate.net | Values are method-dependent but confirm near-coplanarity |
| C-N Bond Lengths (Ring) | Varies (e.g., ~1.34 Å) researchgate.net | Good agreement with experimental values |
| C-C Bond Lengths (Ring) | Varies | Good agreement with experimental values |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While more computationally demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energetic and spectroscopic properties. nih.govscitation.org
For BNAH, high-accuracy ab initio calculations can be employed to:
Refine Energetics: Obtain highly accurate values for reaction energies and activation barriers, which are crucial for precise kinetic predictions. nih.gov
Predict Spectroscopic Data: Simulate vibrational (IR, Raman) and electronic (UV-Vis) spectra. scitation.org Comparing these theoretical spectra with experimental results helps to confirm the molecular structure and can aid in the analysis of complex spectral features. scitation.org
Although computationally intensive, these methods are invaluable for benchmarking the accuracy of more cost-effective methods like DFT and for cases where high precision is paramount. nih.gov
Molecular Dynamics Simulations of Solvent Effects and Molecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For BNAH, MD simulations are particularly useful for understanding its interactions in a biological or solution-phase environment. nih.govdovepress.com
Applications of MD for BNAH include:
Solvent Effects: Studying how solvent molecules (like water) arrange around BNAH and influence its conformation and reactivity. nih.gov The explicit inclusion of solvent is critical for accurately modeling reactions in solution. nih.gov
Biomolecular Interactions: Simulating the binding of BNAH to an enzyme's active site. nih.gov This allows researchers to investigate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the BNAH-enzyme complex and facilitate the chemical reaction, such as hydride transfer. nih.govdovepress.com
To perform these simulations, a force field is required, which is a set of parameters describing the potential energy of the system. Resources like the Automated Topology Builder (ATB) can generate the necessary topology and parameter files for molecules like BNAH, enabling their study in complex biomolecular systems. uq.edu.au
Transition State Theory and Reaction Pathway Elucidation for this compound Reactions
Transition State Theory (TST) is a cornerstone for understanding and calculating the rates of chemical reactions. wikipedia.org It posits that the reaction rate is determined by the concentration of an "activated complex" (the transition state) in quasi-equilibrium with the reactants. wikipedia.org
In the context of BNAH, TST is applied to:
Identify the Transition State: Computational methods are used to locate the saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy barrier that must be overcome for the reaction to occur. wikipedia.orgacs.org
Calculate Activation Energies: The energy difference between the reactants and the transition state (the activation energy) is a key determinant of the reaction rate.
Elucidate Reaction Mechanisms: TST helps to explain how BNAH participates in reactions. For example, in the reduction of a substrate, TST can be used to model the transfer of a hydride ion (a proton and two electrons) from the dihydropyridine ring of BNAH to the substrate. researchgate.netacs.org The essentially planar conformation of the dihydropyridine ring in BNAH is thought to lower the energy of this transition state, facilitating the reaction. nih.govresearchgate.net While powerful, TST relies on the assumption that once a trajectory crosses the transition state, it proceeds to products without recrossing, a limitation that can be assessed with more advanced dynamic studies. nih.gov
Prediction of Reactivity and Selectivity in Novel Transformations
A major goal of computational chemistry is to predict how a molecule will behave in a new, unstudied reaction. By combining the methods described above, researchers can make robust predictions about the reactivity and selectivity of BNAH.
For instance, computational models can predict:
Mechanistic Pathways: It is possible to distinguish between competing reaction mechanisms, such as hydride transfer, single electron transfer (SET), or proton-coupled electron transfer. For example, the reaction of BNAH with benzyl (B1604629) bromide can proceed via different mechanisms depending on whether a photosensitizer is present, a phenomenon that can be explored computationally. rsc.org
Selectivity: In reactions with multiple possible outcomes (e.g., regioselectivity or stereoselectivity), computational methods can predict the major product by comparing the activation energies of the different pathways leading to each product. The pathway with the lowest energy barrier is expected to be the dominant one.
Machine Learning Applications in the Discovery and Optimization of this compound Chemistry
Machine Learning (ML) is emerging as a powerful tool to accelerate chemical discovery and optimization, including for reactions involving BNAH and other NADH analogs. nih.gov
Potential applications include:
Predicting Reaction Outcomes: ML models, trained on large datasets of known reactions, can predict the products of a reaction given the reactants and conditions. rsc.org This can be used to screen potential new transformations for BNAH.
Optimizing Reaction Conditions: Bayesian optimization and other active learning strategies can intelligently explore a reaction space (e.g., temperature, solvent, catalyst) to find the optimal conditions for yield or selectivity with far fewer experiments than traditional methods. nih.govrsc.orgresearchgate.net
Accelerating Quantum Calculations: ML models can be trained on high-accuracy quantum chemical data to predict molecular properties (like energies or electronic structure) at a fraction of the computational cost. nih.gov This could enable high-throughput screening of BNAH derivatives or reaction partners.
Identifying Novel Reactivity: By learning from vast amounts of chemical data, ML can help identify subtle patterns and propose novel, non-intuitive reactions or catalysts for BNAH chemistry. nih.govresearchgate.net
While still a developing field, the integration of ML with computational and experimental chemistry holds immense promise for advancing the understanding and application of this compound. hilarispublisher.com
Interactions of 1 Benzyl 1,4 Dihydronicotinamide with Complex Biological and Synthetic Systems
Mechanistic Investigations of Interactions with Enzymes and Proteins
1-Benzyl-1,4-dihydronicotinamide (BNAH) serves as a valuable model compound for the natural cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) in studying enzymatic reactions. researchgate.netnih.gov Its structural similarity to the reactive portion of NADH allows researchers to investigate the mechanisms of hydride transfer in oxidoreductases. researchgate.netmdpi.com
Studies have shown that BNAH can effectively replace NADH in reactions catalyzed by certain enzymes, sometimes even leading to higher catalytic rates. mdpi.com For instance, with ene-reductases, the benzyl (B1604629) group of BNAH is thought to stabilize the positive charge in the nicotinamide ring, which can facilitate a more rapid transfer of a hydride ion. mdpi.com This has been observed in the asymmetric reduction of C=C double bonds. mdpi.com
However, the interaction is not always straightforward. The benzyl group can also create steric hindrance within the enzyme's active site. For example, in studies with alcohol dehydrogenase, the positioning of the benzyl group can interfere with substrate binding, thereby affecting the enzyme's catalytic efficiency. mdpi.com The orientation of the BNAH molecule within the active site is crucial for effective hydride transfer to the substrate. mdpi.com
Mechanistic probes have been used to differentiate between direct hydride transfer and electron transfer (SET) mechanisms in reactions involving BNAH and enzymes. researchgate.net These studies, along with kinetic isotope effect (KIE) analyses, provide detailed insights into the transition state of the reaction, confirming that the hydrogen is transferred with its electron pair in the rate-determining step. researchgate.netmdpi.com
Table 1: Selected Enzymes and Key Findings of their Interaction with this compound
| Enzyme | Class | Key Findings | References |
|---|---|---|---|
| Ene-reductases | Oxidoreductase | BNAH can act as an effective NADH mimic, sometimes with higher catalytic rates. The benzyl group may stabilize the transition state, facilitating hydride transfer. | mdpi.com |
| Alcohol Dehydrogenase (e.g., Rhodococcus ruber ADH) | Oxidoreductase | The benzyl group can cause steric hindrance, preventing optimal substrate binding if not positioned correctly within the active site. | mdpi.com |
| Dihydropyrimidine Dehydrogenase | Oxidoreductase | BNAH has been used in non-enzymatic model systems to study the reduction of uracil (B121893) derivatives, mimicking the action of this enzyme. | clockss.org |
Studies of Interaction with Nucleic Acids (DNA, RNA) at a Molecular Level
Direct molecular-level studies on the interaction between this compound and macromolecules like DNA and RNA are not extensively documented in publicly available research. The primary focus of BNAH research has been on its role as an NADH mimic in redox reactions. researchgate.netacs.org
However, some studies have explored the non-enzymatic reduction of uracil derivatives by BNAH. clockss.org Uracil is a key component of RNA. These investigations have shown that BNAH can reduce the 5,6-double bond of certain substituted uracils. The reaction is highly dependent on the nature of the substituents on the uracil ring, particularly at the C(5)- and N(1)-positions. clockss.org For example, 1-substituted 5-nitrouracils are readily reduced by BNAH to the corresponding 5,6-dihydro-5-nitrouracils. clockss.org The presence of a highly electron-withdrawing group, like a nitro group, on the uracil ring is crucial for this reduction to occur. clockss.org Furthermore, the reaction rate can be significantly accelerated by the presence of metal ions like Mg²⁺, which likely act as a catalyst. clockss.org
While this provides evidence of a chemical interaction with a component of RNA, it does not detail the binding mode or interaction with the larger nucleic acid structure. The study of how small molecules interact with DNA and RNA often involves techniques like UV/Vis spectroscopy, circular dichroism, and molecular docking to determine binding modes such as intercalation, groove binding, or electrostatic interactions. mdpi.comnih.govmdpi.com Such detailed studies specifically for BNAH and DNA or RNA are not prominent in the current body of literature.
Integration into Artificial Photosynthesis and Energy Conversion Systems
This compound and its analogues are key components in the development of artificial photosynthesis and energy conversion systems. These systems aim to replicate the natural process of converting light energy into chemical energy. acs.orgmdpi.com BNAH functions as a synthetic analogue of NADH, a crucial reductant in natural photosynthesis. acs.org
In artificial photosynthetic models, BNAH is often used in the photocatalytic reduction of NAD(P)⁺ analogues. acs.org These systems typically involve a photosensitizer (like a ruthenium complex), a catalyst, and a sacrificial electron donor. acs.orgacs.org Under visible light irradiation, the photosensitizer is excited and initiates an electron transfer cascade that ultimately leads to the reduction of an NAD⁺ analogue to its dihydronicotinamide form, such as BNAH. acs.org
Researchers have successfully integrated BNAH into systems that use water as the electron source, mimicking photosystem II in natural photosynthesis. acs.org In these setups, a water oxidation catalyst generates protons and electrons, which are then used to regenerate the BNAH analogue in a separate compartment that models photosystem I. acs.org The efficiency of these systems is often evaluated by the turnover number (TON) of the catalyst and the quantum yield of the product formation. acs.orgrsc.org
Table 2: Examples of BNAH in Artificial Photosynthesis Systems
| System Components | Function of BNAH Analogue | Key Outcome | References |
|---|---|---|---|
| Ru(II) complex photosensitizer, Cobalt diimino-dioxime complex catalyst | NADH synthetic analog (product) | Photocatalytic generation of 1,4-BNAH in both aqueous and organic media with high turnover numbers. | acs.org |
| Molecular models of PSI and PSII | Redox mediator catalyst | Photocatalytic reduction of NAD(P)⁺ analogues to produce NADH analogues and H₂, with O₂ evolved in a separate compartment, mimicking the overall stoichiometry of photosynthesis. | acs.org |
| Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Supported organic hydride reagent | Development of a magnetically recoverable BNAH system for catalytic reductions, offering easier separation and recycling. | acs.org |
Applications in Chemical Sensors and Biosensors Based on Redox Activity
The application of this compound in chemical sensors and biosensors is primarily based on its redox activity as a stable and effective mimic of NADH. researchgate.net Genetically encoded and synthetic biosensors are invaluable tools for monitoring cellular redox processes, often by coupling the presence of a redox-active analyte to a measurable signal, such as fluorescence. nih.gov
While direct applications of BNAH in commercially available sensors are not widely reported, its properties make it a strong candidate for such technologies. The core principle of these sensors would be the detection of analytes through the redox state of the nicotinamide ring. For example, a sensor could be designed where an enzyme specifically oxidizes BNAH in the presence of a target analyte. This reaction could be coupled to an electrode (an electrochemical sensor) or a fluorophore (an optical sensor) to generate a signal. nih.govbiomedres.us
Q & A
Q. How can researchers integrate this compound into multi-step catalytic cycles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
